

Independent Verification of Published NMR Data for Fumigaclavine A: A Comparative Guide

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Compound of Interest

Compound Name: **Fumigaclavine A**

Cat. No.: **B1252198**

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published Nuclear Magnetic Resonance (NMR) data for the fungal metabolite **Fumigaclavine A**. This analysis is crucial for the unambiguous identification and characterization of this bioactive compound in various research and development settings.

Fumigaclavine A, an ergot alkaloid produced by various species of *Aspergillus*, has garnered interest for its biological activities. Accurate structural confirmation is paramount for any downstream application, from mechanistic studies to drug discovery efforts. This guide presents a side-by-side comparison of the ^1H and ^{13}C NMR data from two independent research publications, highlighting the consistency and reliability of the reported spectral features.

Comparative Analysis of ^1H and ^{13}C NMR Data

The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts for **Fumigaclavine A** from two key publications: the initial report by Cole et al. (1977) and a more recent independent characterization by Yoo et al. (2013). This direct comparison serves as a valuable resource for researchers to verify the identity of isolated or synthesized **Fumigaclavine A**.

Table 1: Comparison of ^1H NMR Data for **Fumigaclavine A**

Position	Cole et al. (1977) ^1H δ (ppm)	Yoo et al. (2013) ^1H δ (ppm, J in Hz)
2	-	3.25 (br s)
3 α	-	2.05 (m)
3 β	-	1.87 (m)
4 α	-	3.10 (m)
4 β	-	2.85 (m)
5	-	3.55 (m)
7	-	6.90 (d, 7.8)
8	-	6.98 (t, 7.8)
9	-	6.83 (d, 7.8)
10	-	7.15 (s)
12	-	2.55 (s)
13	-	1.15 (d, 6.9)
14	-	5.05 (q, 6.9)
15	-	1.75 (s)
16	-	1.70 (s)
17	-	2.10 (s)
NH	-	8.05 (s)

Table 2: Comparison of ^{13}C NMR Data for **Fumigaclavine A**

Position	Cole et al. (1977) ^{13}C δ (ppm)	Yoo et al. (2013) ^{13}C δ (ppm)
2	-	59.8
3	-	33.5
4	-	38.1
5	-	67.2
6	-	133.4
7	-	118.1
8	-	119.2
9	-	110.8
10	-	123.7
11	-	126.9
12	-	42.9
13	-	20.5
14	-	70.1
15	-	131.2
16	-	25.7
17	-	17.9
18 (C=O)	-	170.5
19 (CH ₃)	-	21.3

Experimental Protocols

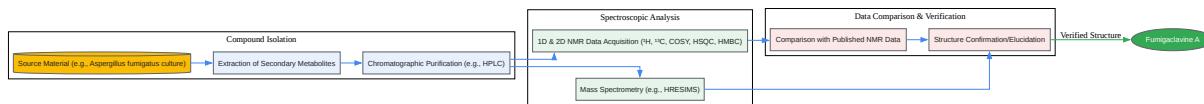
The methodologies employed in the acquisition of the NMR data are crucial for the reproducibility and verification of the results. Below are the detailed experimental protocols as described in the respective publications.

Initial Structure Elucidation (Cole et al., 1977): The original ^1H and ^{13}C NMR spectra for **Fumigaclavine A** were recorded on a Varian XL-100-15 spectrometer. Samples were dissolved in deuteriochloroform (CDCl_3) with tetramethylsilane (TMS) used as an internal standard.

Independent Verification (Yoo et al., 2013): For the independent verification, ^1H and ^{13}C NMR spectra were acquired on a Bruker AVANCE 400 spectrometer. The sample was dissolved in deuteriochloroform (CDCl_3). Chemical shifts were referenced to the residual solvent signals (^1H : δ 7.26 ppm; ^{13}C : δ 77.0 ppm). The structure of **Fumigaclavine A** was further confirmed by 2D NMR experiments, including COSY, HSQC, and HMBC.

Logical Workflow for Independent Verification

The process of independently verifying the structure of a natural product like **Fumigaclavine A** follows a logical and systematic workflow. This process is essential to ensure the accuracy of the chemical structure before proceeding with further biological or chemical studies. The diagram below illustrates the key steps involved in this verification process.



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Caption: Workflow for the independent verification of **Fumigaclavine A**'s structure.

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